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molecular formula C9H18O3 B8447658 3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane

3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane

Cat. No. B8447658
M. Wt: 174.24 g/mol
InChI Key: DKBJETRCOHGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293448B2

Procedure details

In a glass flask having an internal volume of 2000 ml equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, 285 g (3.7 mol) of 1,3-propanediol, 12.1 g (37.5 mmol) of tetrabutylammonium bromide, 72 g (2.2 mol) of 96 mass % sodium hydroxide, and 150 ml of toluene were added and heated up to 80° C. while stirring. Then, 324 g (1.5 mol) of 3-ethyl-3-methanesulfonyloxymethyloxetane with a purity of 90 mass % synthesized in (1) above was gently dropped while keeping the liquid temperature from 80° C. to 90° C. to carry out a reaction at the same temperature range for two hours. After completing the reaction, the reaction solution (a bisoxetane ether compound was generated as little as 7%; value analyzed by gas chromatography) was added with 300 ml of water to separate into a water layer and an organic layer. The water layer thus obtained was extracted with 200 ml of toluene, and the extract (toluene layer) was mixed with the previous organic layer to concentrate under reduced pressure. By distilling the concentrate thus obtained under reduced pressure (from 135° C. to 137° C., 1.1 kPa), 152 g of 3-ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane with a purity of 97% (value analyzed by gas chromatography) as a colorless liquid was obtained (isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane=56%).
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
catalyst
Reaction Step One
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][OH:4].[OH-].[Na+].C1(C)C=CC=CC=1.[CH2:15]([C:17]1([CH2:21][O:22]S(C)(=O)=O)[CH2:20][O:19][CH2:18]1)[CH3:16]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:15]([C:17]1([CH2:21][O:22][CH2:1][CH2:2][CH2:3][OH:4])[CH2:20][O:19][CH2:18]1)[CH3:16] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Smiles
C(C)C1(COC1)COS(=O)(=O)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass flask having
CUSTOM
Type
CUSTOM
Details
an internal volume of 2000 ml equipped with a stirrer
ADDITION
Type
ADDITION
Details
above was gently dropped
CUSTOM
Type
CUSTOM
Details
from 80° C. to 90° C.
CUSTOM
Type
CUSTOM
Details
a reaction at the same temperature range for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to separate into a water layer
CUSTOM
Type
CUSTOM
Details
The water layer thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with 200 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
the extract (toluene layer)
ADDITION
Type
ADDITION
Details
was mixed with the previous organic layer
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
By distilling the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate thus

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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